Fmoc-L-isoleucine serves as a building block for the creation of peptides and proteins through a technique called solid-phase peptide synthesis (SPPS) [, ]. This process involves the sequential attachment of protected amino acid units, including Fmoc-L-isoleucine, to a solid resin support. The Fmoc group acts as a temporary protecting group for the isoleucine's amino group, allowing for specific attachment of subsequent amino acids while preventing undesired side reactions []. Once the entire peptide sequence is constructed, the Fmoc group and other protecting groups are removed, yielding the final peptide product [].
Due to its role in peptide synthesis, Fmoc-L-isoleucine finds application in peptide-based drug discovery, where researchers design and synthesize novel peptides with potential therapeutic properties []. By incorporating Fmoc-L-isoleucine into specific peptide sequences, scientists can explore the impact of this amino acid on the peptide's activity and potential for drug development [].
Fmoc-L-isoleucine is a derivative of the amino acid isoleucine, characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group. Its chemical formula is C21H23NO4, and it has a molar mass of 353.41 g/mol. The Fmoc group is widely used in peptide synthesis as a protective group for the amino functionality, allowing for selective reactions at other sites on the molecule while preventing unwanted side reactions. The compound typically appears as a white to off-white powder and has a melting point of approximately 149 °C .
The synthesis of Fmoc-L-isoleucine typically involves:
Fmoc-L-isoleucine is primarily used in:
Studies exploring the interactions of Fmoc-L-isoleucine with other compounds are essential for understanding its role in biological systems. These studies often focus on:
Fmoc-L-isoleucine shares similarities with other amino acid derivatives that also utilize protective groups for peptide synthesis. Notable similar compounds include:
Compound | Structure Features | Unique Properties |
---|---|---|
Fmoc-L-isoleucine | Fluorenylmethoxycarbonyl | Used widely in SPPS for complex peptides |
Fmoc-L-leucine | Similar protective group | Larger side chain affecting hydrophobicity |
Fmoc-L-valine | Smaller side chain | Less steric hindrance than isoleucine |
Boc-L-isoleucine | tert-Butyloxycarbonyl | Different deprotection conditions |
This comparison highlights the unique positioning of Fmoc-L-isoleucine within the context of peptide chemistry, emphasizing its utility in synthesizing complex bioactive molecules while contrasting it with similar compounds that may serve alternative roles or exhibit different properties during
The Fmoc protecting group revolutionized peptide chemistry when Louis A. Carpino introduced it in 1970 as a base-labile alternative to acid-sensitive tert-butoxycarbonyl (Boc) groups. While initial applications focused on solution-phase synthesis, Robert Sheppard's 1978 adaptation to SPPS created true orthogonality between temporary Nα-protection and permanent sidechain protection. This innovation addressed critical limitations of Boc-based strategies, particularly sidechain degradation during repetitive acidolytic deprotection cycles.
Fmoc-L-isoleucine emerged as a key building block due to isoleucine's prevalence in therapeutic targets—present in 12% of FDA-approved peptide drugs. The compound's commercial availability expanded following Carpino's 1974 patent (US 3,835,175), which detailed Fmoc-protected amino acid synthesis via fluorenylmethyl chloroformate. Modern production employs Fmoc-OSu (N-hydroxysuccinimide carbonate), yielding >99% purity through crystalline precipitation.
Fluorenylmethoxycarbonyl-L-isoleucine possesses the molecular formula C21H23NO4 with a precise molecular weight of 353.41 grams per mole [1] [3] [5]. This molecular composition reflects the combination of the fluorenylmethoxycarbonyl protecting group (C15H11O2) with the L-isoleucine amino acid backbone (C6H13NO2) [1] [2]. The compound maintains a CAS registry number of 71989-23-6, which serves as its unique chemical identifier in databases and commercial catalogs [2] [3] [8].
Property | Value | Reference |
---|---|---|
Molecular Formula | C21H23NO4 | [1] [3] [5] |
Molecular Weight | 353.41 g/mol | [1] [3] [5] |
CAS Number | 71989-23-6 | [2] [3] [8] |
MDL Number | MFCD00037125 | [8] [22] |
The structural architecture of fluorenylmethoxycarbonyl-L-isoleucine comprises several distinct functional groups that contribute to its chemical behavior and synthetic utility [1] [27]. The fluorenylmethoxycarbonyl protecting group consists of a fluorenyl ring system connected to a methoxycarbonyl linker, which provides both stability and selective removability [10] [27]. The fluorenyl moiety is a polycyclic aromatic hydrocarbon with the molecular formula C13H10, exhibiting fluorescent properties when present in certain conditions [10] [27].
The L-isoleucine backbone contains two adjacent chiral centers, specifically at the alpha-carbon and the beta-carbon positions [2] [7]. This structural feature makes isoleucine unique among the standard amino acids, as it possesses two stereogenic centers that can potentially undergo epimerization under certain conditions [7] [23]. The alpha-carbon bears the carboxylic acid functional group and the protected amino group, while the beta-carbon maintains a methyl substituent that serves as a stereochemical marker [7] [23].
The compound contains the following key functional groups:
Fluorenylmethoxycarbonyl-L-isoleucine exhibits optical activity due to its chiral centers, with specific rotation values reported across multiple sources [6] [11] [22]. The specific rotation [α]20/D has been measured at -11.5° to -14.0° when determined at a concentration of 1% in dimethylformamide [6] [11] [22]. This optical activity serves as an important parameter for confirming the stereochemical integrity of the compound and detecting potential epimerization during synthesis or storage [6] [11].
Spectroscopic Property | Value | Conditions | Reference |
---|---|---|---|
UV λmax (dibenzofulvene adduct) | 289.8 nm, 301.0 nm | After piperidine treatment | [24] |
Molar absorption coefficient | 6089 L mol⁻¹ cm⁻¹ | At 289.8 nm | [24] |
Specific rotation [α]20/D | -11.5° to -14.0° | c=1% in DMF | [6] [11] [22] |
¹H NMR frequency | 399.65 MHz | CDCl₃ | [20] |
Irritant